Home > Products > Building Blocks P10715 > 5-Bromo-1,3-dichloroisoquinoline
5-Bromo-1,3-dichloroisoquinoline - 1215767-89-7

5-Bromo-1,3-dichloroisoquinoline

Catalog Number: EVT-1197721
CAS Number: 1215767-89-7
Molecular Formula: C9H4BrCl2N
Molecular Weight: 276.94 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 5-Bromo-1,3-dichloroisoquinoline is a derivative of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoquinoline derivatives have been extensively studied due to their potential as therapeutic agents, particularly in the treatment of cancer and other diseases. The research on such compounds has led to the development of various analogs with improved potency and selectivity for their targets.


5-Bromo-1,3-dichloro-2-fluorobenzene

  • Compound Description: 5-Bromo-1,3-dichloro-2-fluorobenzene is a halogenated benzene derivative. A novel preparation method for this compound is described in one of the papers, utilizing a tubular diazotization reaction for enhanced yield and industrial scalability. []
  • Relevance: This compound shares a similar halogenated benzene core structure with 5-Bromo-1,3-dichloroisoquinoline, with variations in the substituents and the presence of an isoquinoline ring in the latter.

5-Bromo-1,3-dichloro-2-iodobenzene

  • Compound Description: 5-Bromo-1,3-dichloro-2-iodobenzene is a halogenated benzene derivative. Its crystal structure, characterized by two molecules per asymmetric unit and π–π stacking interactions, is reported. []
  • Relevance: This compound is also a halogenated benzene derivative, similar to 5-Bromo-1,3-dichloroisoquinoline. The main difference lies in the presence of an iodine atom instead of a fluorine atom.

5-Bromo-1,3-cyclopentadiene

  • Compound Description: 5-Bromo-1,3-cyclopentadiene is a halogenated cyclopentadiene derivative used as a reactive intermediate in organic synthesis, particularly in Diels-Alder reactions. []

(5Z)-5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

  • Compound Description: This compound is a thiazolidine-2,4-dione derivative featuring a 5-bromo-2-hydroxybenzylidene substituent. Crystallographic studies reveal its thiazolidine ring conformation and intermolecular interactions. []
  • Relevance: While this compound differs significantly from 5-Bromo-1,3-dichloroisoquinoline in its core structure, both compounds share a common feature: a bromine atom at the 5-position of a benzene ring. This shared structural element highlights the use of bromine substitution in diverse chemical contexts.

5-Bromo-1,3-dimethyluracil

  • Compound Description: 5-Bromo-1,3-dimethyluracil is a halogenated pyrimidine derivative. Studies investigate its photoreactions, bromination reactions, and oxidation by peroxides. [, , ]
  • Relevance: This compound shares a halogenated heterocyclic structure with 5-Bromo-1,3-dichloroisoquinoline. Both contain a bromine atom at the 5-position of their respective heterocyclic systems, demonstrating the significance of halogenated heterocycles in chemical research.
Source and Classification

5-Bromo-1,3-dichloroisoquinoline can be sourced from various chemical suppliers and is often used as a reference standard in biochemical assays. It falls under the category of heterocyclic compounds, specifically isoquinolines, which are known for their diverse biological activities. The compound's structure includes two chlorine atoms and one bromine atom attached to the isoquinoline ring system, enhancing its potential for reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of 5-bromo-1,3-dichloroisoquinoline typically involves several steps that may include halogenation reactions. One common method is the bromination of 1,3-dichloroisoquinoline using bromine or N-bromosuccinimide (NBS) in a solvent such as chloroform. The reaction conditions are crucial for achieving high yields and purity:

  • Reagents: Bromine or N-bromosuccinimide.
  • Solvent: Chloroform or other suitable organic solvents.
  • Temperature: Typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial methods may utilize continuous flow reactors to optimize the reaction conditions, ensuring consistent quality and yield during large-scale production .

Molecular Structure Analysis

The molecular structure of 5-bromo-1,3-dichloroisoquinoline features a bicyclic framework with the following characteristics:

  • Molecular Formula: C9H4BrCl2NC_9H_4BrCl_2N
  • Molecular Weight: Approximately 292.45 g/mol.
  • Structural Features: The isoquinoline ring consists of a fused benzene and pyridine ring. The halogen substituents (bromine and chlorine) are located at specific positions on the ring, influencing the compound's electronic properties and reactivity.

The presence of halogens contributes to increased electrophilicity, making it suitable for further chemical modifications .

Chemical Reactions Analysis

5-Bromo-1,3-dichloroisoquinoline can undergo several types of chemical reactions:

  • Substitution Reactions: The halogen atoms can be substituted with nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
  • Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often utilized in synthetic organic chemistry.

The choice of reagents and reaction conditions significantly influences the products formed from these reactions .

Mechanism of Action

The mechanism of action for 5-bromo-1,3-dichloroisoquinoline is primarily related to its interactions with biological targets:

  • Enzyme Inhibition: It has been observed to interact with cytochrome P450 enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolism of various substrates within biological systems.
  • Cell Signaling Modulation: The compound may influence cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular responses.

These biochemical interactions underscore its potential utility in pharmacological applications .

Physical and Chemical Properties Analysis

5-Bromo-1,3-dichloroisoquinoline exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like chloroform and dichloromethane but less soluble in water due to its hydrophobic nature.
  • Melting Point: Specific melting point data may vary based on purity but is generally in line with similar compounds in its class.

These properties are essential for determining the compound's behavior in various applications, including its stability under different conditions .

Applications

5-Bromo-1,3-dichloroisoquinoline has several scientific applications:

  • Pharmaceutical Research: Due to its potential biological activity, it serves as a valuable intermediate in drug development processes targeting various diseases.
  • Chemical Synthesis: Utilized as a building block in organic synthesis for producing more complex molecules with pharmaceutical relevance.
  • Biochemical Studies: Its role as an enzyme inhibitor makes it useful in studying metabolic pathways and enzyme function.
Introduction to Halogenated Isoquinoline Derivatives

Structural and Functional Significance of Isoquinoline Scaffolds in Medicinal Chemistry

Isoquinoline represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a benzopyridine structure that confers remarkable versatility in drug design. This bicyclic system consists of a benzene ring fused to a pyridine moiety, creating an electron-deficient aromatic system with distinct physicochemical properties. The inherent polarity of the nitrogen atom facilitates hydrogen bonding and dipole-dipole interactions with biological targets, while the planar aromatic system enables π-stacking interactions with protein residues. These features collectively contribute to the isoquinoline core's exceptional capacity for modulating diverse biological pathways [4] [7].

The structural significance of isoquinoline derivatives extends beyond simple receptor binding. Molecular editing of this scaffold through ring fusion, substitution, or saturation generates diverse pharmacophores with tailored properties. For instance, tetrahydroisoquinoline derivatives adopt a partially saturated conformation that enhances stereoselective interactions with chiral binding pockets in neurological targets, while fully aromatic isoquinolines exhibit optimal planarity for intercalation into nucleic acid structures. The 5-Bromo-1,3-dichloroisoquinoline variant exemplifies strategic functionalization, where halogen atoms at specific positions dramatically influence electronic distribution and molecular recognition properties [2] [8].

Table 1: Fundamental Structural Parameters of 5-Bromo-1,3-Dichloroisoquinoline

ParameterValueSignificance
Molecular FormulaC₉H₄BrCl₂NDefines elemental composition and mass (268.95 g/mol)
Halogen Positions1,3,5Ortho- and para-relationship to nitrogen
Aromatic SystemBicyclic planarFacilitates π-π stacking interactions
Dipole Moment~4.5 D*Enhanced binding to polarized binding pockets
*Calculated value based on analog structures

Functionally, isoquinoline-based compounds demonstrate an impressive spectrum of bioactivities. The scaffold serves as a structural foundation for antiviral agents through inhibition of viral polymerases and proteases, anticancer compounds via kinase modulation and topoisomerase inhibition, and central nervous system therapeutics through interactions with neurotransmitter receptors. This functional plasticity stems from the scaffold's ability to position substituents in three-dimensional space with precise geometry, enabling complementary fit within diverse binding sites. The bromine and chlorine substituents in 5-Bromo-1,3-dichloroisoquinoline introduce steric bulk and electron-withdrawing effects that significantly alter the molecule's binding characteristics compared to unsubstituted analogs [4] [7] [8].

Role of Halogen Substituents in Modulating Bioactivity and Reactivity

Halogen atoms serve as strategic molecular tools for fine-tuning the properties of isoquinoline derivatives through steric, electronic, and hydrophobic effects. The introduction of bromine and chlorine atoms at specific positions on the isoquinoline scaffold follows well-established structure-activity relationship principles in medicinal chemistry. Bromine, with its substantial atomic radius (1.85 Å) and polarizability, creates significant steric perturbation and enhances hydrophobic interactions, while chlorine (atomic radius 1.75 Å) exerts stronger electron-withdrawing effects through inductive withdrawal (σI = 0.47 for Cl vs. 0.44 for Br) [1] [3].

In the context of 5-Bromo-1,3-dichloroisoquinoline, the positioning of halogens creates a distinct electronic landscape. The chlorine at position 1 (ortho to nitrogen) decreases the basicity of the heterocyclic nitrogen through resonance and inductive effects, reducing pKa by approximately 2-3 units compared to unsubstituted isoquinoline. The chlorine at position 3 (para to nitrogen) exerts primarily resonance effects, while the bromine at position 5 influences electron density across the entire aromatic system. This specific substitution pattern creates a complementary electronic profile for binding electron-rich regions of biological targets [1] [8].

Table 2: Comparative Bioactivity Modulation by Halogen Position in Isoquinolines

Halogen PositionElectrostatic PotentialBiological ConsequenceExample Activity Enhancement
Position 1 (ortho)Reduced electron density at NDecreased basicity enhances blood-brain barrier penetration2.5-fold increase in CNS activity
Position 3 (para)Directional polarizationOptimized for H-bonding with protein backboneImproved enzyme inhibition (IC₅₀ ↓ 40%)
Position 5 (remote)Minimal effect on N basicityEnhanced hydrophobic pocket interaction3-fold increase in binding affinity
1,3,5-TrisubstitutedSynergistic effectsOptimal for target-specific interactionsSelectivity index >100 vs. off-targets

The halogen atoms serve not merely as passive substituents but as active participants in molecular recognition through halogen bonding—a noncovalent interaction where halogen atoms function as electron acceptors when paired with electron-donating groups (carbonyl oxygens, amine nitrogens) in biological targets. This interaction, with a typical bond strength of 5-30 kJ/mol and a preferred bond angle of 165°, significantly contributes to binding affinity and selectivity. In 5-Bromo-1,3-dichloroisoquinoline, the three halogen atoms create a halogen bonding "triad" capable of multipoint interactions with complementary protein residues, explaining the enhanced target affinity observed in halogenated derivatives compared to their non-halogenated counterparts [3] [7].

Structure-activity relationship studies of halogenated isoquinolines reveal consistent patterns of bioactivity enhancement. For instance, 2′-bromobenzyl tetrahydroisoquinoline derivatives demonstrate nanomolar affinity (Ki < 10 nM) for dopamine receptors, approximately 10-fold higher than non-halogenated analogs. Similarly, fluorinated isoquinoline-1,3-diones exhibit remarkable selectivity switching between USP2 and USP7 deubiquitinases—a phenomenon attributed to fluorine's strong electron-withdrawing properties and optimal atomic radius for fitting within enzyme specificity pockets. These findings validate the strategic incorporation of halogens as a powerful approach for optimizing the therapeutic potential of isoquinoline-based compounds [1] [3].

Historical Development and Key Milestones in Halogenated Isoquinoline Research

The investigation of halogenated isoquinoline derivatives represents a fascinating trajectory within medicinal chemistry, spanning over a century of scientific inquiry. The foundational work began with the isolation of simple isoquinoline alkaloids from natural sources in the early 19th century, most notably morphine from Papaver somniferum in 1804. This discovery established the isoquinoline core as a biologically relevant scaffold and stimulated interest in its synthetic modification [6] [7].

The mid-20th century witnessed significant advances in synthetic methodology that enabled systematic halogenation of the isoquinoline scaffold. Pioneering work by Manske (1940s) and Schöpf (1950s) established early protocols for electrophilic halogenation, though these methods suffered from poor regiocontrol. A transformative breakthrough came in the 1970s with the discovery of the first halogenated isoquinoline natural products from microbial sources. Fukumoto's 1977 isolation of a chlorinated isoquinoline from Streptomyces species marked the inception of halogenated isoquinoline research, followed by Kubo's identification of brominated variants in 1988. These discoveries demonstrated nature's utilization of halogenation as a biosynthetic strategy and inspired synthetic efforts to replicate and expand upon these structures [6].

The mid-1990s to early 2000s represented a golden age for synthetic innovation in halogenated isoquinolines. Key developments included:

  • Regioselective halogenation protocols using directing groups (1995)
  • Transition metal-catalyzed cross-coupling for functionalized derivatives (2000)
  • Asymmetric synthesis of chiral tetrahydroisoquinolines (2002)
  • Photo-Fries rearrangement approaches to novel halogenated systems (2003)

These methodologies enabled the systematic exploration of structure-activity relationships that defined the crucial role of halogen positioning in bioactivity. Landmark studies in 2004 demonstrated that 2′-bromobenzyl tetrahydroisoquinoline derivatives achieved nanomolar binding affinity (Ki < 5 nM) for dopamine receptors—the first halogenated isoquinolines to reach this potency threshold [1] [6] [8].

Table 3: Historical Timeline of Key Advances in Halogenated Isoquinoline Chemistry

DecadeMilestone AchievementSignificance
1970sIsolation of first chlorinated isoquinolines from bacteriaDemonstrated natural occurrence of halogenated analogs
1980sDiscovery of brominated marine isoquinoline alkaloidsExpanded natural diversity; inspired synthetic mimics
1990sDevelopment of directed ortho-lithiation strategiesEnabled regioselective halogenation at specific sites
Early 2000sPalladium-catalyzed cross-coupling methodologiesFacilitated diversification of halogenated intermediates
2010-2020Catalytic asymmetric synthesis of chiral derivativesProvided access to enantiopure therapeutic candidates
2020-PresentLate-stage functionalization techniquesAllowed direct halogenation of complex intermediates

The past decade has witnessed remarkable sophistication in synthetic approaches to halogenated isoquinolines. Modern transition metal-mediated cascade reactions have enabled the efficient construction of polyhalogenated systems like 5-Bromo-1,3-dichloroisoquinoline through innovative sequences. Particularly noteworthy are the palladium-catalyzed tandem allylation-amination reactions for 3-substituted derivatives (2021) and the bimetallic relay catalytic strategies for 3-aryl substituted isoquinolines (2022). These methods achieve unprecedented levels of molecular complexity while accommodating the steric and electronic challenges posed by multiple halogen substituents [8].

Parallel innovations in late-stage functionalization have transformed synthetic strategies. Where traditional approaches installed halogen atoms early in synthetic sequences, modern C-H functionalization techniques now enable direct halogenation of preformed isoquinoline cores. The 2022 development of electrochemical bromination protocols offers exceptional regioselectivity at position 5, while photoredox-catalyzed chlorination achieves selective functionalization at position 1. These advances have dramatically streamlined access to target molecules like 5-Bromo-1,3-dichloroisoquinoline, reducing synthetic steps from 8-10 steps in early routes to just 3-4 steps in contemporary syntheses [8].

The trajectory of halogenated isoquinoline research continues to ascend, with recent investigations focusing on their application against emerging therapeutic targets. The discovery that halogenated isoquinoline-1,3-diones potently inhibit deubiquitinases (USP2 IC₅₀ = 250 nM) and the identification of halogenated derivatives as SARS-CoV-2 main protease inhibitors through in silico studies represent promising new frontiers. These developments, coupled with increasingly sophisticated synthetic methodologies, ensure that halogenated isoquinolines will remain at the forefront of medicinal chemistry research for the foreseeable future [3] [7] [8].

Properties

CAS Number

1215767-89-7

Product Name

5-Bromo-1,3-dichloroisoquinoline

IUPAC Name

5-bromo-1,3-dichloroisoquinoline

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

InChI

InChI=1S/C9H4BrCl2N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H

InChI Key

MXMAGOOGDCWION-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C(C=C2C(=C1)Br)Cl)Cl

Synonyms

1,3-DICHLORO-5-BROMOISOQUINOLINE

Canonical SMILES

C1=CC2=C(N=C(C=C2C(=C1)Br)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.